
(S,S,R,S)-Orlistat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S,R,S)-Orlistat is a drug that is used to treat obesity and overweight patients. It is a lipase inhibitor that works by blocking the absorption of dietary fat in the intestine. This drug has been extensively studied and researched, and its mechanism of action and biochemical and physiological effects are well understood.
Mechanism Of Action
The mechanism of action of (S,S,R,S)-Orlistat involves the inhibition of pancreatic lipase. Pancreatic lipase is an enzyme that is responsible for the digestion of dietary fat in the intestine. By inhibiting pancreatic lipase, (S,S,R,S)-Orlistat reduces the absorption of dietary fat in the intestine, leading to a reduction in body weight.
Biochemical And Physiological Effects
(S,S,R,S)-Orlistat has several biochemical and physiological effects. It reduces the absorption of dietary fat in the intestine, leading to a reduction in body weight. It also reduces the levels of triglycerides and cholesterol in the blood. In addition, it has been shown to improve insulin sensitivity and glucose tolerance.
Advantages And Limitations For Lab Experiments
The advantages of using (S,S,R,S)-Orlistat in lab experiments include its well-understood mechanism of action and its effectiveness in reducing body weight and improving lipid metabolism. However, there are also limitations to using the drug in lab experiments. These include the potential for side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on (S,S,R,S)-Orlistat. One area of research is the development of new lipase inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of (S,S,R,S)-Orlistat on body weight and lipid metabolism. Finally, there is a need for further research on the potential use of (S,S,R,S)-Orlistat in the treatment of other metabolic disorders, such as type 2 diabetes.
Synthesis Methods
The synthesis of (S,S,R,S)-Orlistat involves several steps. The first step involves the synthesis of the key intermediate, 4-formylphenylboronic acid. This intermediate is then reacted with 2,3,5-trimethylhydroquinone to form the key intermediate, 4-[(2,3,5-trimethylphenyl)oxy]benzaldehyde. This intermediate is then reacted with ethyl 2-methylacetoacetate to form the final product, (S,S,R,S)-Orlistat.
Scientific Research Applications
(S,S,R,S)-Orlistat has been extensively studied in scientific research. It is used in the study of lipid metabolism and obesity. It has been used in animal studies to investigate the effect of the drug on lipid metabolism and body weight. It has also been used in human studies to investigate the effect of the drug on body weight and lipid metabolism. The drug has been shown to be effective in reducing body weight and improving lipid metabolism in both animal and human studies.
properties
IUPAC Name |
[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-YIPNQBBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432446 |
Source


|
| Record name | (S,S,R,S)-Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S,R,S)-Orlistat | |
CAS RN |
130193-42-9 |
Source


|
| Record name | (S,S,R,S)-Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



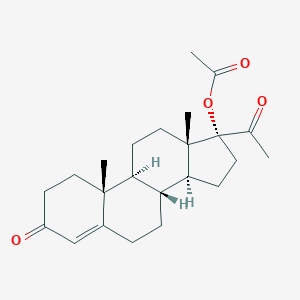
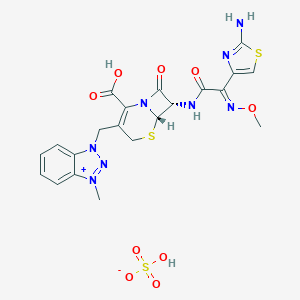
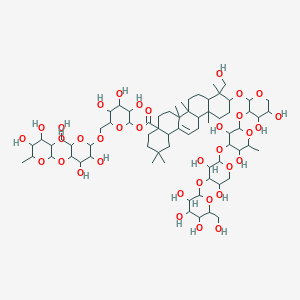

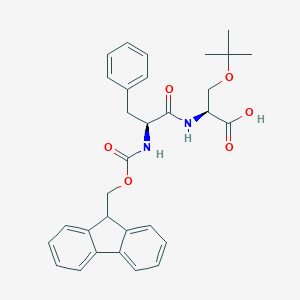

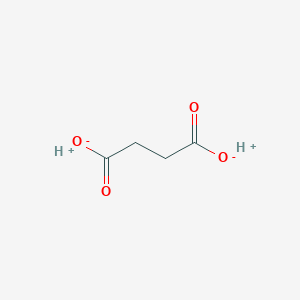




![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)